molecular formula C14H26N2O5S B15304396 tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate

tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate

Cat. No.: B15304396
M. Wt: 334.43 g/mol
InChI Key: VXFUJYNKDGWJFJ-LBPRGKRZSA-N
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Description

tert-Butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a sulfamoyl group

Preparation Methods

The synthesis of tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl and sulfamoyl groups. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Chemical Reactions Analysis

tert-Butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar compounds to tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate include:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

Molecular Formula

C14H26N2O5S

Molecular Weight

334.43 g/mol

IUPAC Name

tert-butyl (3S)-3-(oxan-4-ylsulfamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H26N2O5S/c1-14(2,3)21-13(17)16-7-4-12(10-16)22(18,19)15-11-5-8-20-9-6-11/h11-12,15H,4-10H2,1-3H3/t12-/m0/s1

InChI Key

VXFUJYNKDGWJFJ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)NC2CCOCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)NC2CCOCC2

Origin of Product

United States

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